Naquotinib

Content Navigation

CAS Number

Product Name

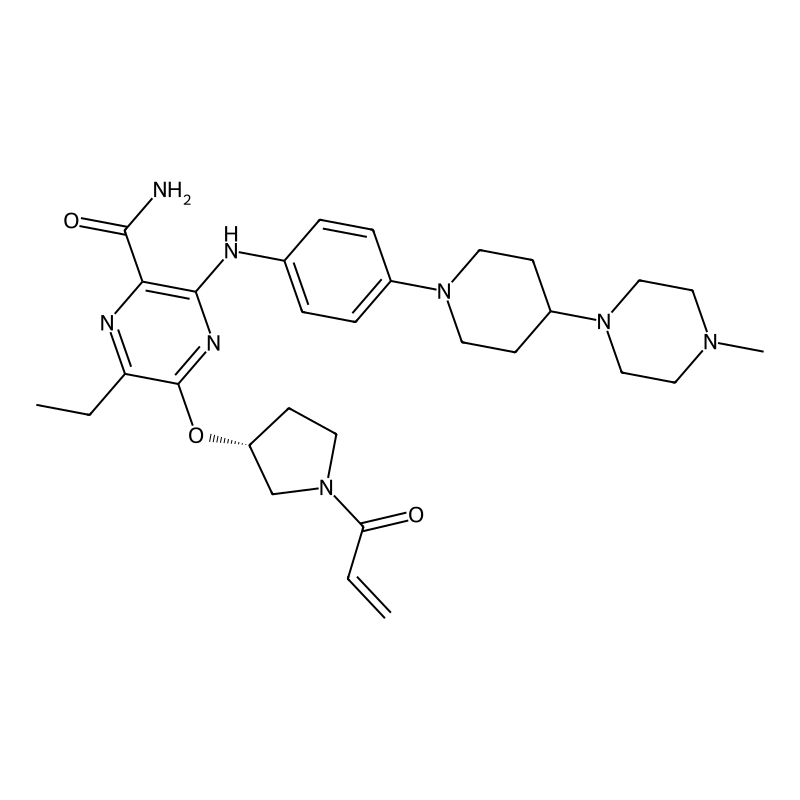

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Naquotinib is an orally available, irreversible, third-generation, mutant-selective, epidermal growth factor receptor (EGFR) inhibitor, with potential antineoplastic activity. Upon oral administration, ASP8273 covalently binds to and inhibits the activity of mutant forms of EGFR, including the T790M EGFR mutant, thereby preventing EGFR-mediated signaling. This may both induce cell death and inhibit tumor growth in EGFR-overexpressing tumor cells. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization. ASP8273 preferentially inhibits mutated forms of EGFR including T790M, a secondarily acquired resistance mutation, and may have therapeutic benefits in tumors with T790M-mediated resistance when compared to other EGFR tyrosine kinase inhibitors. As this agent is selective towards mutant forms of EGFR, its toxicity profile may be reduced as compared to non-selective EGFR inhibitors which also inhibit wild-type EGFR.

NAQUOTINIB is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

a third-generation EGFR tyrosine kinase inhibitor (TKI) for the treatment of non-small cell lung cancer (NSCLC) in patients with EGFR mutations

See also: Naquotinib Mesylate (active moiety of).

Naquotinib (CAS: 1448232-80-1), also known as ASP8273, is a highly potent, orally available, third-generation irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It is chemically distinct from other third-generation TKIs due to its aminopyrazine-based scaffold. Naquotinib is engineered to covalently bind to the Cys797 residue in the EGFR kinase domain, selectively targeting activating mutations (such as exon 19 deletions and L858R) and the T790M acquired resistance mutation, while deliberately sparing wild-type EGFR. For procurement professionals and lead scientists in oncology research, Naquotinib serves as an essential benchmarking compound for studying T790M-mediated resistance, formulating stable in vivo xenograft models, and profiling cross-resistance mechanisms where standard-of-care inhibitors like osimertinib fail [1].

Research Fit

Substituting Naquotinib with first-generation TKIs (like gefitinib or erlotinib) or second-generation TKIs (like afatinib) fundamentally compromises resistance modeling workflows. First-generation inhibitors are reversible and entirely lose efficacy in the presence of the T790M 'gatekeeper' mutation, making them useless for studying acquired resistance. While second-generation inhibitors can target T790M, they lack selectivity, causing severe off-target inhibition of wild-type EGFR that leads to confounding toxicities (e.g., skin rash and diarrhea) in in vivo models. Furthermore, substituting Naquotinib with other third-generation TKIs like osimertinib (AZD9291) is not always viable; Naquotinib's distinct structural scaffold provides differentiated activity profiles, including efficacy in specific cell lines that have developed resistance to both osimertinib and rociletinib, making it a non-interchangeable tool for advanced cross-resistance profiling [1].

Substitution Risk

Biochemical Selectivity for T790M Resistance Mutations

In biochemical enzymatic assays, Naquotinib demonstrates extreme potency against double-mutant EGFR variants compared to wild-type (WT) EGFR. It inhibits L858R/T790M and ex19del/T790M with IC50 values of 0.41 nM and 0.26 nM, respectively, while its IC50 against WT EGFR is 13 nM [1].

| Evidence Dimension | Biochemical IC50 |

| Target Compound Data | 0.26 - 0.41 nM (mutant EGFR) |

| Comparator Or Baseline | 13 nM (WT EGFR) |

| Quantified Difference | >30-fold selectivity for T790M-mutated EGFR over WT EGFR |

| Conditions | In vitro biochemical enzymatic kinase assay |

Ensures researchers can achieve complete suppression of resistance mutations in cellular models without triggering WT-EGFR-mediated off-target toxicity.

Efficacy in Osimertinib-Resistant Cellular Models

Naquotinib's distinct aminopyrazine structure allows it to maintain target engagement in specific resistance paradigms where other third-generation TKIs fail. Crucially, Naquotinib has demonstrated sustained activity in mutant EGFR cell lines that are explicitly resistant to both AZD9291 (osimertinib) and CO-1686 (rociletinib) [1].

| Evidence Dimension | Cross-resistance efficacy |

| Target Compound Data | Active (maintains tumor regression/inhibition) |

| Comparator Or Baseline | AZD9291 and CO-1686 (Loss of efficacy / resistant) |

| Quantified Difference | Restores targeted inhibition in AZD9291/CO-1686-refractory cell lines |

| Conditions | Mutant EGFR cell line models with acquired third-generation TKI resistance |

Provides a critical alternative compound for laboratories investigating escape mechanisms and next-generation resistance to standard-of-care TKIs.

Target Engagement Durability and Washout Stability

Due to its irreversible covalent binding to the Cys797 residue, Naquotinib exhibits exceptional target engagement durability. In NCI-H1975 cells (L858R/T790M), Naquotinib induced complete, long-lasting inhibition of EGFR phosphorylation for 24 hours following the washout of the compound, a stark contrast to the rapid recovery of phosphorylation seen with reversible inhibitors[1].

| Evidence Dimension | Duration of EGFR phosphorylation inhibition post-washout |

| Target Compound Data | 24 hours of sustained inhibition |

| Comparator Or Baseline | Reversible TKIs (rapid loss of inhibition post-washout) |

| Quantified Difference | 24-hour extended target suppression without continuous compound exposure |

| Conditions | NCI-H1975 (L858R/T790M) cell line, post-compound washout assay |

Allows for less frequent dosing in complex in vivo models and ensures robust, stable target suppression during prolonged pharmacodynamic assays.

In Vivo Formulation Compatibility and Solubility

For in vivo procurement and processability, Naquotinib offers excellent solubility in standard organic solvents (up to 40 mg/mL in DMSO). For murine xenograft studies, it can be reliably formulated into a stable 2 mg/mL working solution using a standard vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, overcoming the insolubility issues common to many lipophilic kinase inhibitors.

| Evidence Dimension | Formulation stability and solubility |

| Target Compound Data | 40 mg/mL in DMSO; stable 2 mg/mL in mixed aqueous vehicle |

| Comparator Or Baseline | Unformulated compound (Insoluble in H2O) |

| Quantified Difference | Achieves stable 2 mg/mL dosing concentration in a standard in vivo vehicle |

| Conditions | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline formulation |

Guarantees reproducible pharmacokinetics, preventing compound precipitation and ensuring consistent dosing in expensive xenograft models.

T790M-Mediated Resistance Modeling in NSCLC

Driven by its >30-fold biochemical selectivity for T790M double mutants over wild-type EGFR, Naquotinib is a highly suitable choice for establishing in vitro and in vivo models of acquired resistance to first-generation TKIs (gefitinib/erlotinib). It allows researchers to isolate the effects of T790M suppression without confounding WT-EGFR toxicities [1].

Profiling Third-Generation TKI Cross-Resistance

Because Naquotinib maintains efficacy in specific cell lines resistant to osimertinib and rociletinib, it is an indispensable tool for oncology labs mapping novel resistance pathways. Procuring Naquotinib alongside osimertinib enables comparative structural-activity relationship (SAR) studies to identify vulnerabilities in multidrug-resistant tumors [2].

Long-Term In Vivo Xenograft Efficacy Studies

Supported by its 24-hour post-washout target suppression and highly stable in vivo formulation profile (2 mg/mL in standard co-solvents), Naquotinib is highly effective for prolonged murine xenograft studies. It ensures reproducible dosing and sustained pharmacodynamic inhibition, which is critical for measuring long-term tumor regression [3].

Application Fit Matrix

References

- [1] ASP8273 tolerability and antitumor activity in tyrosine kinase inhibitor-naïve Japanese patients with EGFR mutation-positive non-small-cell lung cancer. Cancer Med. 2018.

- [2] Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer. Lung Cancer (Auckl). 2016.

- [3] Abstract 1728: ASP8273, a novel mutant-selective irreversible EGFR inhibitor, inhibits growth of non-small cell lung cancer (NSCLC) cells with EGFR activating and T790M resistance mutations. Cancer Research. 2014.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Wikipedia

Explore Compound Types